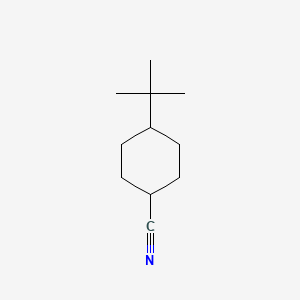

4-Tert-butylcyclohexane-1-carbonitrile

Descripción

4-Tert-butylcyclohexane-1-carbonitrile (CAS: 15619-18-8) is a cyclohexane derivative featuring a tert-butyl substituent at the 4-position and a nitrile group at the 1-position. Its molecular formula is C₁₁H₁₉N, with a molecular weight of 165.28 g/mol. Predicted physical properties include a density of 0.88±0.1 g/cm³ and a boiling point of 251.1±9.0 °C .

Propiedades

IUPAC Name |

4-tert-butylcyclohexane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-11(2,3)10-6-4-9(8-12)5-7-10/h9-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGIZGGCJCFYKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Tert-butylcyclohexane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of tert-butylcyclohexane with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired nitrile compound .

Industrial Production Methods

In industrial settings, the production of 4-tert-butylcyclohexane-1-carbonitrile often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-Tert-butylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Tert-butylcyclohexane-1-carbonitrile serves as a versatile building block in organic synthesis. It is utilized in the following ways:

- Reagent in Reactions : Acts as a nucleophile in various substitution reactions, facilitating the formation of more complex molecules.

- Intermediate Production : Functions as an intermediate in synthesizing pharmaceuticals and agrochemicals.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Nucleophilic Substitution | Alkyl halides, acyl chlorides | Various substituted derivatives |

| Reduction | Lithium aluminum hydride | Primary amines |

| Oxidation | Potassium permanganate | Corresponding oximes or nitriles |

Research indicates that 4-tert-butylcyclohexane-1-carbonitrile may interact with biological systems, potentially exhibiting therapeutic properties. Studies have focused on:

- Enzyme Interaction : Its ability to modulate enzyme activity through hydrogen bonding and nucleophilic addition.

- Potential Therapeutic Applications : Investigations into its role as an inhibitor or activator of specific receptors involved in neurological disorders.

Case Study 1: Therapeutic Potential

A study investigated the effects of 4-tert-butylcyclohexane-1-carbonitrile on cellular pathways related to metabolic disorders. Results indicated that the compound could influence glucose metabolism, suggesting its potential use in diabetes treatment.

Case Study 2: Synthesis of Complex Molecules

In a synthetic chemistry application, researchers utilized 4-tert-butylcyclohexane-1-carbonitrile as a starting material to develop novel anti-cancer agents. The synthesis involved multiple steps, showcasing the compound’s versatility in creating complex structures.

Industrial Applications

4-Tert-butylcyclohexane-1-carbonitrile is also used in the industrial sector:

- Specialty Chemicals Production : Employed in producing specialty chemicals that require specific functional groups.

- Material Science : Investigated for its potential applications in developing new materials with unique properties.

Mecanismo De Acción

The mechanism of action of 4-tert-butylcyclohexane-1-carbonitrile involves its reactivity with various chemical reagents. The nitrile group (-C≡N) is highly reactive and can participate in multiple chemical transformations. The compound’s effects are primarily due to its ability to form stable intermediates and products through these reactions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 4-Tert-butylcyclohexane-1-carbonitrile and analogous cyclohexanecarbonitrile derivatives:

Key Findings:

The sulfonyl group in 1-(Cyclopropylmethyl)-4-((cyclopropylmethyl)sulfonyl)... introduces strong electron-withdrawing effects, which may stabilize negative charges in intermediates .

Thermodynamic Properties: Predicted boiling points vary significantly: 4-Tert-butylcyclohexane-1-carbonitrile (251°C) vs. 2-Ethoxy-4-(5-methyl-2-thienyl)... This disparity likely arises from differences in molecular polarity and hydrogen-bonding capacity .

Applications :

- Brominated derivatives (e.g., 1-(4-Bromophenyl)... ) are prioritized in halogenation reactions for drug candidates, whereas bulkier analogs like the tert-butyl variant may be restricted to niche synthetic pathways due to solubility challenges .

Actividad Biológica

4-Tert-butylcyclohexane-1-carbonitrile (TBCN) is an organic compound with notable biological activity, primarily due to its structural features, including a tert-butyl group and a carbonitrile functional group. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : CHN

- Molecular Weight : Approximately 179.28 g/mol

- Structure : The compound consists of a cyclohexane ring substituted with a tert-butyl group and a carbonitrile group at the 1-position.

The biological activity of TBCN is attributed to its ability to interact with various biological molecules. The carbonitrile group is particularly reactive, allowing TBCN to participate in multiple chemical transformations that can influence biological systems.

Key Mechanisms:

- Enzyme Inhibition : Research indicates that TBCN may act as an inhibitor of specific enzymes, which could be relevant in therapeutic contexts.

- Receptor Interaction : The compound's structure suggests potential interactions with various receptors, although detailed mechanisms remain under investigation.

Antimicrobial Properties

TBCN and its derivatives have been evaluated for their antimicrobial activity. Studies suggest that compounds with similar structures exhibit significant antibacterial and antifungal properties, indicating that TBCN may possess similar capabilities.

Anticancer Activity

Recent research has highlighted the potential anticancer effects of TBCN:

- Case Study : A study involving the assessment of various nitrile compounds indicated that TBCN derivatives could inhibit cancer cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis in cancer cells, possibly through the modulation of signaling pathways related to cell survival and death.

Comparative Analysis

To better understand the unique properties of TBCN, it is useful to compare it with structurally similar compounds:

| Compound Name | Functional Group | Key Differences |

|---|---|---|

| 4-Tert-butylcyclohexanone | Ketone | Contains a carbonyl group instead of a nitrile. |

| 4-Tert-butylcyclohexanecarboxylic acid | Carboxylic acid | Contains a carboxylic acid group instead of a nitrile. |

| 4-Tert-butylcyclohexylamine | Amine | Contains an amine group instead of a nitrile. |

Research Findings

Research into TBCN's biological activity is still emerging, but several findings highlight its potential:

- Antimicrobial Studies : Initial studies indicate that TBCN exhibits antimicrobial activity against various pathogens, suggesting its utility in developing new antimicrobial agents .

- Anticancer Research : Investigations into the anticancer properties revealed that TBCN can induce apoptosis in several cancer cell lines, indicating its potential as a chemotherapeutic agent .

- Synthetic Applications : Beyond its biological activities, TBCN serves as a valuable reagent in organic synthesis, particularly in forming Grignard reagents essential for synthesizing alcohols and ethers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.